4-[(2-Methyltriazol-4-yl)methylsulfamoyl]benzoic acid
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Overview
Description
4-[(2-Methyltriazol-4-yl)methylsulfamoyl]benzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a sulfamoyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Methyltriazol-4-yl)methylsulfamoyl]benzoic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Triazole Ring: Starting from a suitable precursor, the triazole ring is synthesized through a cyclization reaction.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, often using reagents like chlorosulfonic acid.
Coupling with Benzoic Acid: The final step involves coupling the triazole-sulfamoyl intermediate with benzoic acid under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions may target the sulfamoyl group, converting it to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitrating agents.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the sulfamoyl group.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
4-[(2-Methyltriazol-4-yl)methylsulfamoyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2-Methyltriazol-4-yl)methylsulfamoyl]benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the sulfamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
Comparison: 4-[(2-Methyltriazol-4-yl)methylsulfamoyl]benzoic acid is unique due to the presence of both the triazole and sulfamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain targets or improved solubility and stability.
Properties
IUPAC Name |
4-[(2-methyltriazol-4-yl)methylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-15-12-6-9(14-15)7-13-20(18,19)10-4-2-8(3-5-10)11(16)17/h2-6,13H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNYXOODEHYLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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